molecular formula C7H6BrCl2N3 B14018340 5,6-Dichloro-1H-1,3-benzodiazol-2-amine hydrobromide

5,6-Dichloro-1H-1,3-benzodiazol-2-amine hydrobromide

Cat. No.: B14018340
M. Wt: 282.95 g/mol
InChI Key: SILUQMBJALMZJN-UHFFFAOYSA-N
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Description

5,6-Dichloro-1H-1,3-benzodiazol-2-amine hydrobromide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1H-1,3-benzodiazol-2-amine hydrobromide typically involves the chlorination of benzimidazole derivatives. One common method includes the reaction of 5,6-dichloro-1H-benzimidazole with amines under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrobromide salt form .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-1H-1,3-benzodiazol-2-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

5,6-Dichloro-1H-1,3-benzodiazol-2-amine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dichloro-1H-1,3-benzodiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dichloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
  • 5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one
  • 1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Uniqueness

Compared to similar compounds, 5,6-Dichloro-1H-1,3-benzodiazol-2-amine hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt form. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H6BrCl2N3

Molecular Weight

282.95 g/mol

IUPAC Name

5,6-dichloro-1H-benzimidazol-2-amine;hydrobromide

InChI

InChI=1S/C7H5Cl2N3.BrH/c8-3-1-5-6(2-4(3)9)12-7(10)11-5;/h1-2H,(H3,10,11,12);1H

InChI Key

SILUQMBJALMZJN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)N.Br

Origin of Product

United States

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